![molecular formula C16H26N2O2 B15164351 2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol CAS No. 189032-81-3](/img/structure/B15164351.png)
2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol is a complex organic compound that features a phenol group substituted with a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol typically involves the reaction of a phenol derivative with a piperazine compound. One common method involves the alkylation of 2-methyl-5-(propan-2-yl)phenol with 2-chloroethyl piperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the piperazine ring or other functional groups.
Substitution: The phenol and piperazine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol or piperazine moieties.
Aplicaciones Científicas De Investigación
2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. The phenol group may also participate in hydrogen bonding or other interactions that influence the compound’s biological effects. The exact pathways and targets depend on the specific application and context of use.
Propiedades
Número CAS |
189032-81-3 |
|---|---|
Fórmula molecular |
C16H26N2O2 |
Peso molecular |
278.39 g/mol |
Nombre IUPAC |
2-methyl-4-(2-piperazin-1-ylethoxy)-5-propan-2-ylphenol |
InChI |
InChI=1S/C16H26N2O2/c1-12(2)14-11-15(19)13(3)10-16(14)20-9-8-18-6-4-17-5-7-18/h10-12,17,19H,4-9H2,1-3H3 |
Clave InChI |
SJUDFQFELSNMIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)C(C)C)OCCN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile](/img/structure/B15164268.png)
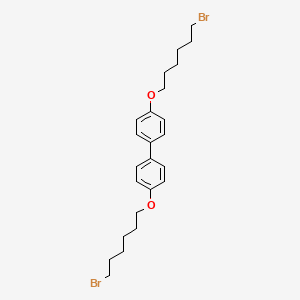

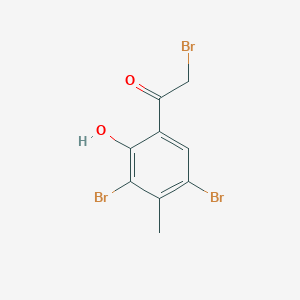
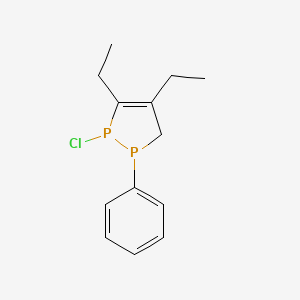
![O-{1-[4-(Trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B15164295.png)
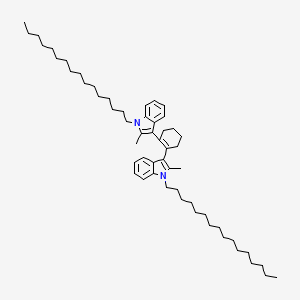
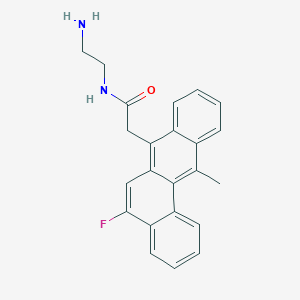

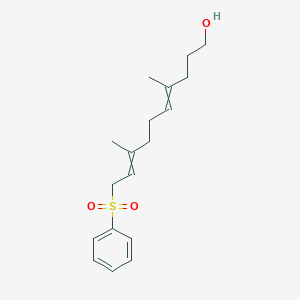

![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)

![Tert-butyl[(10-iododecyl)oxy]dimethylsilane](/img/structure/B15164364.png)
